molecular formula C13H7F3O2 B6364865 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid CAS No. 1183635-23-5

2-(3,4-Difluorophenyl)-4-fluorobenzoic acid

Cat. No.: B6364865
CAS No.: 1183635-23-5
M. Wt: 252.19 g/mol
InChI Key: FCJWOUKPLXOVRO-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-4-fluorobenzoic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on both the phenyl and benzoic acid moieties, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine . This reaction yields the desired compound through a series of condensation and decarboxylation steps.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to replace fluorine atoms.

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-Difluorophenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid is unique due to the additional fluorine atom on the benzoic acid moiety. This structural difference imparts distinct chemical properties, such as increased acidity and enhanced reactivity in substitution reactions. These unique features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-2-3-9(13(17)18)10(6-8)7-1-4-11(15)12(16)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJWOUKPLXOVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681237
Record name 3',4',5-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183635-23-5
Record name 3',4',5-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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